3-(4-Fluoro-2-methylphenyl)-1H-pyrazol-5-amine
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Overview
Description
3-(4-Fluoro-2-methylphenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorine atom and a methyl group on the phenyl ring makes this compound particularly interesting due to the unique properties imparted by these substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-fluoro-2-methylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluoro-2-methylphenyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-2-methylphenyl)-1H-pyrazol-5-amine
- 3-(4-Bromo-2-methylphenyl)-1H-pyrazol-5-amine
- 3-(4-Methyl-2-methylphenyl)-1H-pyrazol-5-amine
Uniqueness
The presence of the fluorine atom in 3-(4-Fluoro-2-methylphenyl)-1H-pyrazol-5-amine imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. These properties can enhance the compound’s biological activity and make it a more attractive candidate for pharmaceutical development.
Properties
IUPAC Name |
5-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-6-4-7(11)2-3-8(6)9-5-10(12)14-13-9/h2-5H,1H3,(H3,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPAHLLYQGFSTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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